![molecular formula C12H16O B3055792 Benzaldehyde, 5-(1,1-dimethylethyl)-2-methyl- CAS No. 66949-23-3](/img/structure/B3055792.png)
Benzaldehyde, 5-(1,1-dimethylethyl)-2-methyl-
Overview
Description
Benzaldehyde, 5-(1,1-dimethylethyl)-2-methyl- is a chemical compound that belongs to the class of aldehydes. It is commonly known as pivaldehyde benzaldehyde or 2-methyl-5-tert-butylbenzaldehyde. Benzaldehyde, 5-(1,1-dimethylethyl)-2-methyl- is widely used in scientific research applications due to its unique properties.
Scientific Research Applications
Activated Release of Bioactive Compounds
Benzaldehyde is studied for its role in the activated release of bioactive compounds. For instance, its precursors have been used in electrospun poly(lactic acid) nonwovens. These compounds, due to their antimicrobial properties, are useful in food preservation but face challenges due to volatility and oxidative degradation. The study by Jash, Paliyath, and Lim (2018) discusses stable precursors for benzaldehyde synthesized for this purpose (Jash, Paliyath, & Lim, 2018).
Asymmetric Nucleophilic Substitution in Organic Chemistry
Müller, Nury, and Bernardinelli (2001) explored the asymmetric nucleophilic substitution of acetals, including benzaldehyde dimethylacetal, with organolithium reagents. This process is significant in the synthesis of various organic compounds with potential applications in pharmaceuticals and materials science (Müller, Nury, & Bernardinelli, 2001).
Synthesis of Polydentate Chiral Amino Alcohol
Jun (2011) conducted research on the synthesis of polydentate chiral amino alcohol using 5-tert-butyl-2-(dimethylamino)benzaldehyde derived from 4-tert-butyl aniline. This synthesis is crucial in the creation of specialized molecules for chemical and pharmaceutical applications (Jun, 2011).
Bioproduction in Flavor Industry
Craig and Daugulis (2013) explored the use of benzaldehyde in the flavor industry. They studied its bioproduction using Pichia pastoris in a two-phase partitioning bioreactor. This biotechnological approach is important for sustainable and consumer-acceptable production methods (Craig & Daugulis, 2013).
properties
IUPAC Name |
5-tert-butyl-2-methylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9-5-6-11(12(2,3)4)7-10(9)8-13/h5-8H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVJAYNZOOWZBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472638 | |
Record name | Benzaldehyde, 5-(1,1-dimethylethyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzaldehyde, 5-(1,1-dimethylethyl)-2-methyl- | |
CAS RN |
66949-23-3 | |
Record name | Benzaldehyde, 5-(1,1-dimethylethyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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